5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEGFVLGLQKEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NNC2=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490521 | |
| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62538-19-6 | |
| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one typically involves a multi-step process. One common method is the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazolones, depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one exhibits various biological activities that make it a candidate for pharmaceutical applications:
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics .
Therapeutic Applications
The therapeutic potential of this compound lies in its ability to interact with specific biological targets:
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases such as arthritis .
- Neurological Applications : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, indicating potential applications in neurodegenerative diseases like Alzheimer's .
Material Science Applications
Beyond biological applications, this compound has been explored for its utility in material sciences:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds can lead to improved material performance .
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of this compound:
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
- Structure: Contains a pyrazolone core with 4-chlorophenyl and phenyl substituents but lacks the amino group.
- Key Differences: Dihedral angles between the pyrazolone ring and substituents are 18.23° (4-chlorophenyl) and 8.35° (phenyl), indicating moderate conjugation . Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, contrasting with the stronger N–H⋯O hydrogen bonds possible in the amino-substituted target compound .
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one
- Structure : Features a phenylhydrazinylidene group instead of the 4-chlorophenyl substituent.
- Key Differences: The hydrazinylidene group introduces tautomerism and additional nitrogen atoms, altering reactivity and interaction profiles .
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one
Pharmacological and Physicochemical Properties
Biological Activity
5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, a member of the pyrazolone family, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes an amino group and a chlorophenyl substituent, contributing to its potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 193.63 g/mol
- IUPAC Name : 5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the catalysis of biochemical reactions. This inhibition can lead to various biological effects, including:
- Anti-inflammatory effects : By inhibiting cyclooxygenase (COX) enzymes.
- Analgesic properties : Reducing pain through modulation of pain pathways.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, related pyrazolone derivatives have been shown to reduce inflammation in various animal models and human studies.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Studies have demonstrated that pyrazolone derivatives can scavenge free radicals effectively. In vitro assays such as ABTS and DPPH tests have shown that these compounds possess considerable radical-binding activity, which is crucial for reducing oxidative stress in cells.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anti-inflammatory, analgesic | - |
| 4-Aminoantipyrine | Analgesic, anti-inflammatory | 26 |
| Phenylbutazone | NSAID, anti-inflammatory | 49.85 |
| Metamizole | Analgesic, antipyretic | - |
Case Studies and Research Findings
- Antioxidant Activity : A study compared the antioxidant efficacy of various pyrazolone derivatives using assays like ABTS and DPPH. The results indicated that this compound exhibited significant radical scavenging activity comparable to known antioxidants like Trolox and Edaravone .
- Anti-inflammatory Effects : In a controlled trial involving inflammatory models in rats, the administration of this compound resulted in a marked reduction in edema and pain response, suggesting its potential as a therapeutic agent for inflammatory conditions .
- Cytotoxicity Studies : Research evaluating the cytotoxic effects of related pyrazolone compounds on cancer cell lines (e.g., A549 lung cancer cells) revealed that certain derivatives exhibited significant antiproliferative effects, with IC50 values indicating effective growth inhibition .
Q & A
Q. What are the common synthetic routes for 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack reactions. For example, 5-aminopyrazole derivatives can be prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with Vilsmeier reagents (POCl₃/DMF), followed by hydrolysis . Optimization involves controlling temperature (e.g., 343 K for 4.5 hours), solvent selection (dimethyl sulfoxide or ethanol/acetone mixtures), and stoichiometric ratios of reagents (e.g., lithium hydroxide as a base) to improve yield (up to 73.95%) and purity .
Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Data-to-parameter ratio : ≥13.8 for reliable refinement .
- R factors : R₁ < 0.08 and wR₂ < 0.21 indicate high precision .
- Hydrogen bonding : Intramolecular N–H⋯O and C–H⋯O interactions stabilize the folded conformation (dihedral angle: ~74° between aromatic rings) .
- Thermal parameters : Anisotropic displacement parameters for non-H atoms, with riding models for H atoms .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole derivatives in pharmacological studies?
Methodological Answer: SAR studies involve:
- Functional group substitution : Modifying the 4-chlorophenyl group or pyrazole-NH₂ to alter bioactivity (e.g., antimicrobial or adenosine receptor antagonism) .
- Biological assays : Screening against target enzymes (e.g., carbonic anhydrase isoforms) or pathogens, using MIC (minimum inhibitory concentration) values for antimicrobial activity .
- Crystallographic correlation : Linking hydrogen-bonding patterns (e.g., N–H⋯N interactions) to receptor-binding affinity .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina assesses binding poses in active sites (e.g., prostaglandin G/H synthase or carbonic anhydrase) using force fields (AMBER/CHARMM) .
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or receptor-binding activity .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Q. How do researchers reconcile contradictory data on the biological activity of this compound across different studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., pH, solvent, cell lines) that may affect activity. For example, variations in MIC values for antimicrobial activity may arise from differences in bacterial strains or culture media .
- Statistical validation : Use ANOVA or t-tests to assess significance of discrepancies (e.g., p < 0.05 threshold) .
- Crystallographic validation : Cross-check bioactive conformations with SC-XRD data to rule out structural misinterpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
